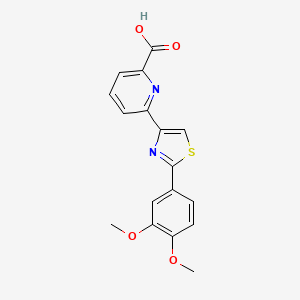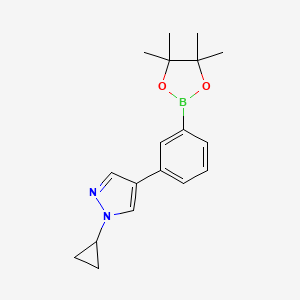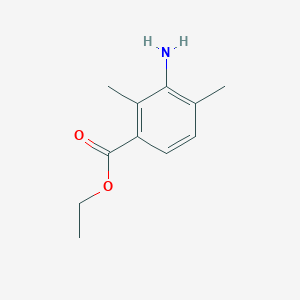
3-Bromo-4-chloroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloroisoquinoline: is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the bromination and chlorination of isoquinoline using reagents such as bromine and chlorine in the presence of catalysts like iron or aluminum chloride . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4-chloroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-cancer and anti-inflammatory agents .
Industry: In the material science industry, this compound is used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 3-Bromo-4-chloroisoquinoline in biological systems involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
- 4-Bromoisoquinoline
- 5-Bromo-1-chloroisoquinoline
- 3-Chloroisoquinoline
Comparison: Compared to these similar compounds, 3-Bromo-4-chloroisoquinoline exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation allows for more diverse chemical modifications and applications. Its unique structure also contributes to its distinct biological activity, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C9H5BrClN |
|---|---|
Poids moléculaire |
242.50 g/mol |
Nom IUPAC |
3-bromo-4-chloroisoquinoline |
InChI |
InChI=1S/C9H5BrClN/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H |
Clé InChI |
GKEYWQCVNDBBNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC(=C2Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



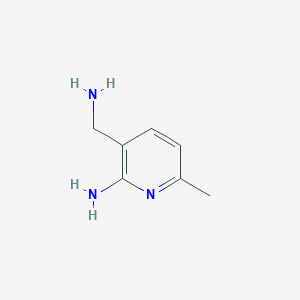
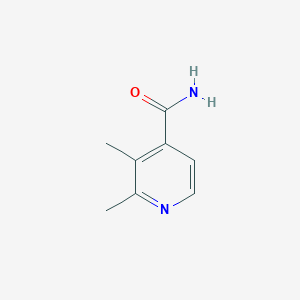


![7-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13661738.png)
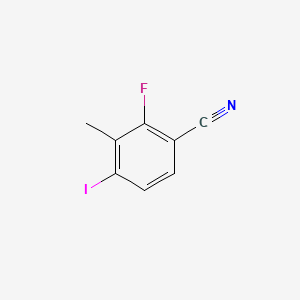
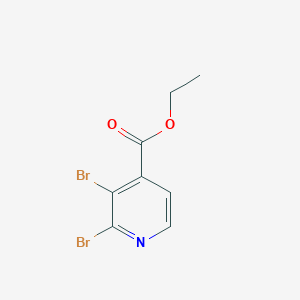
![8-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661768.png)

